Product packaging for Furafylline(Cat. No.:CAS No. 80288-49-9)

Furafylline

Número de catálogo: B147604
Número CAS: 80288-49-9
Peso molecular: 260.25 g/mol
Clave InChI: KGQZGCIVHYLPBH-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
  • Packaging may vary depending on the PRODUCTION BATCH.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H12N4O3 B147604 Furafylline CAS No. 80288-49-9

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

3-(furan-2-ylmethyl)-1,8-dimethyl-7H-purine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N4O3/c1-7-13-9-10(14-7)16(6-8-4-3-5-19-8)12(18)15(2)11(9)17/h3-5H,6H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGQZGCIVHYLPBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(N1)C(=O)N(C(=O)N2CC3=CC=CO3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2045153
Record name 3-Furfuryl-1,8-dimethylxanthine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2045153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80288-49-9
Record name Furafylline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=80288-49-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Furafylline [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080288499
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Furfuryl-1,8-dimethylxanthine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2045153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name FURAFYLLINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C2087G0XX3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Descripción

Historical Context and Evolution of Furafylline

The history of this compound is rooted in the development of methylxanthine derivatives and the search for improved treatments for respiratory conditions like asthma.

Development as a Methylxanthine Derivative

This compound is classified as a methylxanthine derivative. drugbank.comwikipedia.orgdrugbank.compharmaoffer.com Methylxanthines are a class of naturally occurring and synthetic compounds that include well-known substances like caffeine (B1668208) and theophylline (B1681296). patsnap.comamegroups.org The development of this compound stemmed from research into modifying the basic methylxanthine structure to potentially enhance therapeutic properties or alter metabolic profiles.

Initial Rationale: Theophylline Replacement for Asthma

This compound was initially developed with the hope of serving as a long-acting alternative to theophylline for the treatment of asthma. drugbank.comwikipedia.orgncats.iomedpath.comnih.govresearchgate.net Theophylline had been used for its bronchodilator effects, but its use was often associated with side effects and a relatively short duration of action, necessitating frequent dosing. amegroups.orgisrctn.com The rationale behind developing this compound was to create a compound with similar therapeutic benefits for asthma but with a more favorable pharmacokinetic profile, potentially leading to improved efficacy and reduced side effects compared to theophylline. isrctn.com

Current Significance in Preclinical and Clinical Studies

While its initial promise as a direct asthma treatment may not have been fully realized in widespread clinical use compared to other therapies, this compound has gained significant importance in a different capacity within pharmaceutical research.

Tool in Pharmacological Investigations

This compound is now widely utilized in biochemical and pharmacological studies primarily as a selective inhibitor of cytochrome P450 1A2 (CYP1A2). wikipedia.orgpatsnap.comncats.ionih.govacs.orgcaymanchem.commedchemexpress.comacs.org CYP1A2 is a key enzyme in the liver responsible for metabolizing a wide variety of drugs and other substances. patsnap.com By selectively inhibiting this enzyme, researchers can investigate the role of CYP1A2 in the metabolism of specific compounds. This makes this compound a valuable tool for understanding metabolic pathways and predicting potential drug interactions. patsnap.com Studies have characterized this compound as a potent and selective mechanism-based inhibitor of human CYP1A2. ncats.ionih.govacs.orgcaymanchem.comacs.orgnih.gov

Role in Drug-Drug Interaction Studies

A significant application of this compound in current research is its use in drug-drug interaction studies. drugbank.compharmaoffer.comwikidata.orgnih.govresearchgate.net Since CYP1A2 is involved in the metabolism of numerous drugs, co-administration of a drug metabolized by CYP1A2 with an inhibitor like this compound can lead to altered drug concentrations in the body. patsnap.com this compound's potent and selective inhibition of CYP1A2 makes it a useful probe or reference inhibitor in both in vitro and in vivo studies to assess the potential for new drug candidates to be affected by or to affect CYP1A2 activity. patsnap.comnih.govresearchgate.netfda.gov This information is crucial during preclinical and clinical development to predict and manage potential drug interactions, ensuring the safety and efficacy of new therapeutic agents. patsnap.comnih.govresearchgate.net

Illustrative Data (Derived from Search Results):

CompoundCYP1A2 Inhibition IC50 (µM)SelectivitySource
This compound0.07Little effect on other CYP isoforms (2D1, 2C, 3A, 1A1) ncats.ionih.govcaymanchem.com ncats.ionih.govcaymanchem.commedchemexpress.com

Detailed Research Findings:

Research has shown that this compound causes a rapid loss of human CYP1A2 activity. acs.org Metabolic studies using radiolabeled this compound indicated that it binds to CYP1A2 protein in a 1:1 ratio, supporting its classification as a mechanism-based inhibitor. acs.org The oxidation of the 8-methyl group of this compound by CYP1A2 appears to be involved in the inactivation process. acs.org

Study AspectKey FindingSource
CYP1A2 Inactivation MechanismMechanism-based inhibition, involves binding to CYP1A2 protein in a 1:1 ratio. acs.org
Metabolism by CYP1A2Forms 8'-methyl carbinols as primary metabolites. acs.org
Inhibition SelectivityPotent and selective for CYP1A2 with minimal effect on other tested CYP isoforms. ncats.ionih.govcaymanchem.comnih.gov

Ii. Molecular and Cellular Mechanisms of Action of Furafylline

Elucidation of Cytochrome P450 (CYP) Inhibition by Furafylline

This compound's primary mechanism of action involves the inhibition of cytochrome P450 enzymes, a superfamily of enzymes crucial for the metabolism of a wide range of endogenous and exogenous compounds, including many drugs. helsinki.fi Studies have focused on characterizing the specific CYP isoforms inhibited by this compound and the nature of this inhibition.

Selective Inhibition of CYP1A2

Research has consistently demonstrated that this compound is a potent and highly selective inhibitor of human cytochrome P450 1A2 (CYP1A2). mdpi.commedchemexpress.comnih.govnih.govcaymanchem.com This selectivity makes this compound a valuable tool in research to determine the contribution of CYP1A2 to the metabolism of various compounds. patsnap.comnih.gov

Potency and IC50 Values in Human Liver Microsomes

The inhibitory potency of this compound against CYP1A2 has been quantified using IC50 values in human liver microsomes. The IC50 represents the concentration of the inhibitor required to reduce the enzyme's activity by half. Studies have reported an IC50 value of 0.07 µM for this compound's inhibition of CYP1A2-mediated phenacetin (B1679774) O-deethylase activity in human liver microsomes. mdpi.commedchemexpress.comnih.govcaymanchem.com This low IC50 value indicates that this compound is a highly potent inhibitor of CYP1A2. Another study using a miniaturized assay reported a shifted IC50 of 0.586 µM in the presence of NADPH, indicating time-dependent inhibition. evotec.comevotec.combeckman.com

EnzymeIC50 (µM)Test SystemSubstrate UsedCitation
CYP1A20.07Human Liver MicrosomesPhenacetin O-deethylase mdpi.commedchemexpress.comnih.govcaymanchem.com
CYP1A20.586Human Liver MicrosomesPhenacetin (with NADPH pre-incubation) evotec.comevotec.combeckman.com
CYP1A20.4Human Liver MicrosomesPhenacetin O-deethylase nih.gov
CYP1A20.77Human Liver MicrosomesNot specified mdpi.com
Comparison with Other CYP Isoforms (e.g., 1A1, 2D1, 2C, 3A)

A key characteristic of this compound is its pronounced selectivity for CYP1A2 over other CYP isoforms. Studies have shown that this compound exhibits very little or no inhibitory effect on a range of other human CYP enzymes, including CYP1A1, CYP2A6, CYP2C8, CYP2D6, and CYP3A3/4, even at significantly higher concentrations. mdpi.commedchemexpress.comnih.govcaymanchem.com For instance, IC50 values for these other isoforms were reported to be greater than 500 µM. mdpi.com This contrasts with some other inhibitors that may show less specificity across CYP subfamilies. mdpi.com

CYP IsoformIC50 (µM)Citation
CYP1A1> 500 mdpi.comnih.govcaymanchem.com
CYP2A6> 500 mdpi.com
CYP2C8> 500 mdpi.com
CYP2D6> 500 mdpi.com
CYP3A3/4> 500 mdpi.com
2D1Little/No effect nih.govcaymanchem.com
2CLittle/No effect nih.govcaymanchem.com
3ALittle/No effect nih.govcaymanchem.com
2B6Not significantly inhibited nih.gov
2C9(/8)Not significantly inhibited nih.gov
2C19Not significantly inhibited nih.gov
2E1Not significantly inhibited nih.gov

Mechanism-Based Inhibition of CYP1A2

Beyond being a potent inhibitor, this compound is characterized as a mechanism-based inhibitor (also known as a suicide inhibitor) of CYP1A2. ncats.iomdpi.compatsnap.comhelsinki.finih.govevotec.combeckman.comnih.govuni.lufishersci.canih.govresearchgate.net This type of inhibition involves the enzyme's own catalytic activity converting the inhibitor into a reactive intermediate that then irreversibly inactivates the enzyme. patsnap.com

Time- and Cofactor-Dependent Loss of Activity

A hallmark of mechanism-based inhibition is the time- and cofactor-dependent loss of enzyme activity. Studies with this compound have demonstrated that the inhibition of CYP1A2 activity increases with pre-incubation time in the presence of NADPH, the essential cofactor for CYP enzyme activity. nih.govevotec.comevotec.combeckman.comnih.gov This time-dependent effect indicates that metabolism of this compound by CYP1A2 is required for the inhibitory species to be formed. The loss of activity is not recovered by dialysis, further supporting irreversible inhibition. nih.gov An IC50 shift assay showed a 17-fold shift in IC50 when this compound was pre-incubated with human liver microsomes in the presence of NADPH compared to its absence, confirming time-dependent inhibition. evotec.comevotec.com Another study reported a 95-fold change in IC50 during incubation in a miniaturized assay. beckman.com The inactivation kinetics have been characterized by a Ki of 23 µM and a kinact of 0.87 min-1. mdpi.comnih.govmdpi.com

Stable Covalent Adduct Formation with CYP1A2 Protein

The irreversible nature of this compound's mechanism-based inhibition is due to the formation of a stable covalent adduct with the CYP1A2 protein. nih.govacs.org Metabolic studies using radiolabeled this compound have shown that the compound binds to CYP1A2 protein in a 1:1 ratio, indicating the formation of a stable complex that inactivates the enzyme. nih.govacs.org The oxidation of the 8-methyl group of this compound by CYP1A2 is implicated in this inactivation process, leading to a reactive intermediate that binds covalently to an active site amino acid residue. nih.govnih.gov

Role of 8-Methyl Group Oxidation in Inactivation

The mechanism-based inactivation of CYP1A2 by this compound is strongly linked to the oxidation of its 8-methyl group. Studies have indicated that the initiating step involves the abstraction of a hydrogen atom from the C-8 methyl group by CYP1A2. mdpi.com This oxidative process leads to the formation of reactive intermediates. Evidence suggests that a two-electron oxidized intermediate is formed, which can either inactivate the enzyme by reacting with an active site amino acid or decompose to form the 8'-methyl carbinol metabolite. acs.orgnih.gov Isotope effects have provided clear support for the involvement of the C-8 methyl group in this process. acs.orgnih.govnih.govmdpi.com

Kinetic Characterization (Ki, kinact, Partition Ratios)

The inactivation of CYP1A2 by this compound can be characterized by specific kinetic parameters, including the inhibition constant (Ki), the maximum rate of inactivation (kinact), and the partition ratio. Studies in human liver microsomes have determined a Ki of inactivation of 3 µM with a maximum rate constant (kinact) of 0.27 min⁻¹. nih.gov Another study reported a Ki of 23 µM and a kinact of 0.87 min⁻¹. nih.govmdpi.comhelsinki.fi The partition ratio, which represents the number of catalytic turnovers per inactivation event, has been estimated to be low, approximately 3-6 metabolic events per inactivating event, indicating that this compound is an efficient inactivator of CYP1A2. acs.orgnih.govnih.gov

Here is a summary of reported kinetic parameters:

ParameterValue (Human Liver Microsomes)Citation
Ki (inactivation)3 µM nih.gov
kinact0.27 min⁻¹ nih.gov
Ki23 µM nih.govmdpi.comhelsinki.fi
kinact0.87 min⁻¹ nih.govmdpi.comhelsinki.fi
Partition Ratio~3-6 acs.orgnih.govnih.gov

Non-Competitive Inhibition Characteristics

This compound has been described as a potent, non-competitive inhibitor of CYP1A2 activity, particularly in the context of high-affinity substrates like phenacetin. scbt.comncats.iotargetmol.comnih.govnih.gov Non-competitive inhibition typically involves the inhibitor binding to a site distinct from the substrate-binding site, altering the enzyme's conformation and reducing its catalytic efficiency regardless of substrate concentration. However, given its classification as a mechanism-based inhibitor, the "non-competitive" description likely refers to the initial reversible binding phase before the irreversible inactivation occurs. nih.govscbt.comhelsinki.fi

Impact on Substrate Metabolism

As a potent and selective inhibitor of CYP1A2, this compound significantly impacts the metabolism of various substrates primarily cleared by this enzyme. nih.govscbt.comncats.iohelsinki.fiCurrent time information in Antwerp, BE. This inhibition can lead to altered pharmacokinetics of co-administered drugs and other xenobiotics that are CYP1A2 substrates.

Inhibition of Caffeine (B1668208) Oxidation

One of the most well-documented impacts of this compound is its potent inhibition of caffeine oxidation. acs.orgnih.govmdpi.comscbt.comncats.iohelsinki.ficaymanchem.com Caffeine is a widely consumed methylxanthine that is extensively metabolized by CYP1A2, primarily through N-demethylation at positions 1, 3, and 7, and C-8 hydroxylation. if-pan.krakow.plenghusen.dk this compound has been shown to be a potent inhibitor of these metabolic pathways, particularly the N3-demethylation of caffeine, which is a major route of caffeine metabolism catalyzed by CYP1A2. nih.govnih.govenghusen.dk

Effect on Caffeine Plasma Levels and Half-Life

The inhibition of caffeine metabolism by this compound leads to a significant increase in caffeine plasma levels and a prolongation of its elimination half-life. nih.govmdpi.comnih.govhelsinki.ficaymanchem.comnih.govaacrjournals.org Studies in healthy volunteers have demonstrated that co-administration of this compound with caffeine results in a rapid accumulation of caffeine and a substantially increased elimination half-life, reported to be around 50 hours in one study. nih.gov This accumulation can lead to xanthine-like side effects. nih.gov

Here is a table summarizing the effect on caffeine pharmacokinetics:

Co-administered SubstanceEffect on Caffeine Plasma LevelsEffect on Caffeine Half-LifeCitation
This compoundIncreasedProlonged (~50 hours) nih.govmdpi.comnih.govhelsinki.ficaymanchem.comnih.govaacrjournals.org
Implications for Caffeine as a CYP1A2 Probe

Given that CYP1A2 is the primary enzyme responsible for caffeine metabolism in humans, caffeine is widely used as a probe drug to assess CYP1A2 activity in vivo. nih.govhelsinki.finih.govresearchgate.net The significant and selective inhibition of caffeine oxidation by this compound confirms the utility of caffeine as a sensitive and reliable indicator of CYP1A2 activity. nih.govnih.govhelsinki.fienghusen.dkresearchgate.net Changes in caffeine metabolism, particularly the ratio of caffeine to its metabolite paraxanthine, can be used to evaluate the extent of CYP1A2 inhibition by other compounds. helsinki.firesearchgate.net

Inhibition of Phenacetin O-Deethylase Activity

This compound is recognized as a potent inhibitor of human cytochrome P450 1A2 (CYP1A2). medchemexpress.comnih.gov One of the key enzymatic activities of CYP1A2 is the O-deethylation of phenacetin. mdpi.com Studies using microsomal fractions of human liver have shown that this compound potently inhibits this activity. nih.govnih.gov The inhibition is non-competitive with a reported IC50 value of 0.07 µM in human liver microsomes. nih.govmedchemexpress.comnih.govmdpi.com

Research indicates that this compound acts as a time-dependent or mechanism-based inhibitor of CYP1A2. mdpi.comevotec.comevotec.comnih.govnih.gov Time-dependent inhibition is characterized by an increase in inhibitory potency upon pre-incubation of the inhibitor with the enzyme in the presence of NADPH. evotec.comevotec.comnih.gov Data from IC50 shift assays demonstrate this, with a significant shift in the IC50 value when NADPH is included in the pre-incubation. evotec.comevotec.com For instance, one study showed a 17-fold shift in the IC50 value for phenacetin O-deethylation inhibition by this compound in human liver microsomes when NADPH was included in the pre-incubation (IC50 without NADPH = 10.1 µM; IC50 with NADPH = 0.586 µM). evotec.comevotec.com This suggests that a metabolite of this compound, formed via CYP1A2 activity, is responsible for the irreversible or slowly reversible inhibition of the enzyme. evotec.comnih.gov Kinetic studies have characterized the inactivation process, determining parameters such as the Ki of inactivation and the maximum rate constant (kinact). mdpi.comnih.gov One study reported a Ki of 23 µM and a kinact of 0.87 min−1 for the inactivation of CYP1A2 by this compound. mdpi.com Another study found a Ki of inactivation of 3 µM with a maximum rate constant of 0.27 min-1 in human liver microsomes. nih.gov This inactivation process can be retarded by the presence of a CYP1A2 substrate. nih.gov

This compound exhibits high selectivity for CYP1A2. nih.govmedchemexpress.comnih.gov Studies have shown that it has very little or no inhibitory effect on other human cytochrome P450 isoenzymes, including CYP1A1, CYP2A6, CYP2C8, CYP2C9, CYP2C19, CYP2D6, CYP2E1, and CYP3A4/5, even at much higher concentrations (IC50 > 500 µM). medchemexpress.comnih.govmdpi.comnih.gov This selectivity makes this compound a valuable tool for investigating the role of CYP1A2 in the metabolism of various compounds. nih.gov

Table 1: Inhibition of Cytochrome P450 Isoenzymes by this compound

CYP IsoenzymeInhibition (IC50) in Human Liver MicrosomesSelectivitySource
CYP1A2 (Phenacetin O-deethylase)0.07 µMHighly selective nih.govmedchemexpress.comnih.govmdpi.com
CYP1A1> 500 µMVery little/No effect nih.govmdpi.comnih.gov
CYP2A6> 500 µMVery little/No effect mdpi.comnih.gov
CYP2C8> 500 µMVery little/No effect mdpi.com
CYP2C9Not significantly inhibited at 10 µMVery little/No effect nih.gov
CYP2C19Not significantly inhibited at 10 µMVery little/No effect nih.gov
CYP2D6> 500 µMVery little/No effect mdpi.comnih.gov
CYP2E1Not significantly inhibited at 10 µMVery little/No effect nih.gov
CYP3A3/4> 500 µMVery little/No effect mdpi.com
CYP3A4/5Not significantly inhibited at 10 µMVery little/No effect nih.gov
CYP2B6Not significantly inhibited at 10 µMVery little/No effect nih.gov
CYP2D1 (Rat)Inhibited at 1000x concentration compared to human CYP1A2Less selective in rat nih.gov

Inhibition of Carcinogen Activation

CYP1A2 plays a significant role in the metabolic activation of various procarcinogens, particularly aromatic amines and heterocyclic amines. mdpi.comnih.govnih.govpsu.edu This activation often involves N-hydroxylation of the exocyclic amine group, leading to the formation of reactive metabolites that can bind to DNA and initiate carcinogenesis. nih.govnih.govresearchgate.net

Metabolism of Heterocyclic Amines and Arylamines

Human CYP1A2 is a major enzyme responsible for the N-hydroxylation of carcinogenic arylamines and heterocyclic amines. nih.govnih.govpsu.edu These compounds are often formed during the high-temperature cooking of protein-rich foods. nih.govresearchgate.net Examples include 2-amino-3-methylimidazo[4,5-f]quinoline (IQ), 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline (MeIQx), and 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (B1677688) (PhIP). mdpi.comnih.govnih.govaacrjournals.org

Studies using recombinant human P450 enzymes have demonstrated that CYP1A2 catalyzes the N-hydroxylation of these heterocyclic amines and arylamines at significant rates. nih.govoup.com For instance, recombinant human CYP1A2 expressed in Escherichia coli or human B-lymphoblastoid cells catalyzed the N-hydroxylation of 4-aminobiphenyl (B23562), IQ, MeIQx, and PhIP. nih.govoup.com Rates of N-hydroxylation for these substrates ranged from 1.1 to 7.8 nmol/min/nmol P450. nih.govoup.com In contrast, CYP1A1 showed activity only with PhIP, and CYP3A4 showed no activity with the tested arylamines. nih.govoup.com

This compound has been shown to inhibit the N-hydroxylation activity of recombinant human CYP1A2 towards these carcinogenic amines. nih.govoup.com This inhibitory effect supports the role of CYP1A2 in the metabolic activation of arylamines. nih.gov

In vivo studies in humans using this compound as a selective CYP1A2 inhibitor have further elucidated the contribution of this enzyme to heterocyclic amine metabolism. aacrjournals.orgaacrjournals.orgnih.govresearchgate.net In one study, administration of this compound to volunteers significantly increased the urinary excretion of unchanged MeIQx and PhIP after consumption of a meal containing these amines. aacrjournals.orgaacrjournals.orgnih.govresearchgate.net Following this compound administration, the excretion of unchanged MeIQx increased 14.3-fold, and that of PhIP increased 4.1-fold. aacrjournals.orgaacrjournals.orgnih.govresearchgate.net This indicates that CYP1A2-catalyzed metabolism is a major route of elimination for ingested MeIQx and PhIP in humans, accounting for approximately 91% of MeIQx and 70% of PhIP metabolism, likely through N-hydroxylation. nih.govaacrjournals.orgaacrjournals.orgnih.govresearchgate.net

Table 2: Effect of this compound on Urinary Excretion of Unchanged Heterocyclic Amines in Humans

Heterocyclic AmineFold Increase in Urinary Excretion (Following this compound)Estimated Contribution of CYP1A2 MetabolismSource
MeIQx14.3~91% nih.govaacrjournals.orgaacrjournals.orgnih.govresearchgate.net
PhIP4.1~70% nih.govaacrjournals.orgaacrjournals.orgnih.govresearchgate.net
Potential in Cancer Chemoprevention

Given its ability to inhibit the metabolic activation of carcinogenic heterocyclic and aromatic amines by CYP1A2, this compound has been considered for its potential in cancer chemoprevention. nih.govresearchgate.netuni.lunih.gov By reducing the formation of reactive, genotoxic metabolites, this compound could potentially decrease the risk of DNA damage and subsequent tumor formation associated with exposure to these dietary and environmental carcinogens. nih.govresearchgate.netaacrjournals.org

Pretreatment of human hepatocytes with this compound has been shown to result in a strong diminution of DNA adduct formation induced by certain aromatic amines, such as 2-amino-9H-pyrido[2,3-b]indole acetate (B1210297) (AαC) and 4-aminobiphenyl (4-ABP). researchgate.net This signifies that CYP1A2 is a major P450 isoform involved in the bioactivation of these procarcinogens. researchgate.net

Studies involving human volunteers and this compound have provided insights into the metabolic pathways of heterocyclic amines in humans in vivo, suggesting that inhibiting CYP1A2 can significantly impact the bioactivation of these compounds. nih.govaacrjournals.org The significant contribution of CYP1A2 to the metabolism of MeIQx and PhIP, as demonstrated by the this compound-induced increase in their urinary excretion, highlights a potential strategy for reducing exposure to their active metabolites. nih.govaacrjournals.orgaacrjournals.orgnih.govresearchgate.net

While the concept of using selective CYP1A2 inhibitors like this compound for cancer chemoprevention is based on sound mechanistic principles, further research is needed to fully evaluate its clinical potential and safety in this context.

Potential Interactions with Other Biological Pathways

While the primary focus of research on this compound has been its interaction with CYP1A2, its potential to modulate other biological pathways has also been considered, particularly in the context of its structural similarity to methylxanthines.

Modulation of Metabolic Pathways (e.g., amino acid biosynthesis, central carbon metabolism)

Limited direct information is available in the provided search results specifically detailing the modulation of amino acid biosynthesis or central carbon metabolism by this compound. However, as a methylxanthine derivative, it shares structural features with compounds like theophylline (B1681296) and caffeine, which are known to have various biological effects beyond CYP inhibition. Further research would be needed to explore any potential direct or indirect effects of this compound on these fundamental metabolic pathways.

Interference with Other Enzyme Systems

Beyond its potent and selective inhibition of CYP1A2, this compound has been examined for its effects on other enzyme systems. As mentioned earlier, studies have shown that this compound has minimal to no inhibitory effect on a wide range of other cytochrome P450 isoenzymes at concentrations significantly higher than its IC50 for CYP1A2. medchemexpress.comnih.govmdpi.comnih.gov

Research has also explored the interaction of this compound with other metabolic enzymes. For example, in studies investigating the metabolism of other compounds, this compound has been used as a specific inhibitor for CYP1A2 to determine the involvement of this enzyme in those metabolic processes. plos.orgnih.gov This reinforces its utility as a research tool for selectively targeting CYP1A2 activity.

While the provided search results primarily highlight the specificity of this compound for CYP1A2 among the P450 enzymes, comprehensive investigations into its potential interactions with a broader spectrum of non-P450 enzyme systems would be necessary to fully characterize its biological profile.

Iii. Pharmacokinetic and Pharmacodynamic Investigations of Furafylline

Absorption, Distribution, Metabolism, and Excretion (ADME) Studies

Investigations into the ADME properties of furafylline provide crucial insights into how the compound is handled by the organism. While comprehensive ADME data covering all aspects (absorption, distribution, metabolism, and excretion) simultaneously across various species is not extensively detailed in the provided snippets, information regarding its metabolism, particularly in the liver, is prominent.

Metabolic Stability in Liver Microsomes

Metabolic stability studies, often conducted using liver microsomes, are in vitro assays used to assess the rate at which a compound is metabolized by hepatic enzymes. Liver microsomes contain a significant concentration of cytochrome P450 enzymes, key players in drug metabolism if-pan.krakow.plaltex.org. This compound has been evaluated for its metabolic stability in liver microsomes from different species.

Studies have shown that this compound can inhibit the metabolism of other compounds in liver microsomes, indicating its own interaction with these enzymes tandfonline.comresearchgate.net. For example, this compound significantly inhibited the metabolism of 23-hydroxybetulinic acid in pooled human liver microsomes tandfonline.com. The degree of inhibition by this compound on the metabolism of various substrates in liver microsomes from different species (human, monkey, dog, minipig, mouse, and rat) has been investigated, showing varied IC50 values across species researchgate.netglpbio.com.

While some studies focus on the metabolic stability of other compounds in the presence of this compound as an inhibitor tandfonline.comresearchgate.netpharmgkb.orgresearchgate.net, the inherent metabolic stability of this compound itself in liver microsomes is also a relevant aspect of its ADME profile. The fact that it acts as a mechanism-based inhibitor of CYP1A2, requiring metabolic activation to exert its inhibitory effect, implies it undergoes some form of metabolism in the microsomes acs.org.

Role of CYP1A2 in this compound Metabolism

A significant body of research highlights the critical role of Cytochrome P450 1A2 (CYP1A2) in the metabolism of this compound and, conversely, this compound's potent inhibitory effect on this enzyme. This compound is recognized as a potent and selective mechanism-based inhibitor of human CYP1A2. ncats.ioacs.orgnih.govtandfonline.commedchemexpress.com

Studies using expressed CYP1A2 and radiolabeled this compound indicate that this compound binds to CYP1A2 protein in a 1:1 ratio, supporting its role as a mechanism-based inhibitor acs.org. The inactivation of CYP1A2 by this compound is time and NADPH dependent nih.govtandfonline.com. The 8'-methyl carbinols are reported as the only metabolites formed by CYP1A2, with substantial incorporation of oxygen from the medium observed during their formation acs.org.

The potent inhibition of CYP1A2 by this compound has been demonstrated through its effect on the metabolism of known CYP1A2 substrates, such as phenacetin (B1679774) and caffeine (B1668208). This compound is a potent, non-competitive inhibitor of high affinity phenacetin O-deethylase activity in human liver microsomes, a reaction catalyzed by CYP1A2, with an IC50 value of 0.07 µM. medchemexpress.comnih.govchemsrc.com It significantly increases the half-life of caffeine, a well-known CYP1A2 substrate, by 7- to 10-fold . This strong inhibitory action makes this compound a valuable tool for determining the contribution of CYP1A2 to the metabolism of other drugs and chemicals. nih.govpatsnap.comaacrjournals.org

Studies have characterized the kinetics of CYP1A2 inhibition by this compound in human liver microsomal systems, determining kinetic constants such as a Ki of inactivation of 3 µM and a maximum rate constant of 0.27 min⁻¹. nih.govtandfonline.com The inactivation process can be retarded by the presence of a CYP1A2 substrate nih.govtandfonline.com.

Pharmacokinetic Profiles of this compound

Pharmacokinetic studies describe the time course of a drug within the body, including its absorption, distribution, metabolism, and excretion. Research on this compound has provided data on its pharmacokinetic behavior in both humans and animal models.

Elimination Half-Life (Humans and Animal Models)

The elimination half-life (t₁/₂) is a key pharmacokinetic parameter representing the time it takes for the concentration of a drug in the plasma to reduce by half. Studies in both humans and animal models have characterized the elimination half-life of this compound.

In beagle dogs, administration of this compound at doses of 0.5 and 10 mg/kg resulted in an elimination half-life 2-10 times longer than that of theophylline (B1681296). nih.gov When administered orally to humans at a dose of 1.3-1.9 mg/kg, a mean beta elimination half-life of 48.1 ± 10.8 hours was observed after an initial distribution phase. nih.gov

SpeciesDose (mg/kg)Elimination Half-Life (approximate)NotesSource
Beagle Dogs0.5 and 102-10 times longer than theophyllineDose-dependent kinetics observed nih.gov
Humans1.3-1.948.1 ± 10.8 hoursMean beta elimination half-life orally nih.gov

Dose-Dependent and Non-Linear Kinetics

Pharmacokinetic studies have indicated that this compound exhibits dose-dependent and non-linear kinetics. nih.govresearchgate.net Dose-dependent kinetics imply that the pharmacokinetic parameters, such as clearance and half-life, can change with the administered dose. Non-linear kinetics occur when the rate of elimination is not directly proportional to the drug concentration, often due to saturation of metabolic enzymes or transporters. unil.ch

In beagle dogs, the kinetics of this compound were observed to be dose-dependent. nih.gov Evidence of non-linear kinetics for plasma levels below 0.6 µg/ml was also obtained in humans. nih.gov This suggests that at lower concentrations, the elimination processes may become saturated, leading to a disproportionate increase in plasma levels with increasing dose.

Distribution Characteristics

ParameterObservation/FindingSpeciesSource
Distribution PhaseObserved after oral administrationHumans nih.gov
Distribution into TissuesImplied by the presence of an initial distribution phase before elimination phaseHumans nih.gov

Drug-Drug Interaction Potential

This compound, a methylxanthine derivative, has been identified as a potent and selective inhibitor of cytochrome P450 1A2 (CYP1A2) in humans. wikipedia.orgmedchemexpress.comnih.govcaymanchem.comchemsrc.comnih.govnih.gov This inhibitory activity is a key factor in its drug-drug interaction potential. wikipedia.orgnih.govdrugbank.comresearchgate.netnih.goveuropa.eupatsnap.comresearchgate.net The inhibition of CYP1A2 by this compound has been characterized as time and NADPH dependent, consistent with it acting as a mechanism-based inhibitor. nih.govnih.govacs.orgevotec.comacs.org This means that this compound requires metabolic activation by CYP1A2 to exert its inhibitory effect, forming a stable covalent adduct with the enzyme. nih.govacs.org Studies have shown a 1:1 binding ratio of this compound to CYP1A2 protein, further supporting its role as a mechanism-based inhibitor. nih.govacs.org The inactivation process can be retarded by the presence of a CYP1A2 substrate. nih.gov

This compound demonstrates high selectivity for CYP1A2, showing very little or no effect on the activities of other CYP isoforms, including CYP2D6, CYP2C, and CYP3A. medchemexpress.comcaymanchem.comchemsrc.comnih.govnih.gov This selectivity is crucial in understanding the specific drug interactions that may occur.

Inducers and Inhibitors Affecting this compound Metabolism

While the primary focus regarding this compound's interactions is its role as a CYP1A2 inhibitor, its own metabolism can also be affected by other drugs. Certain substances can decrease the metabolism of this compound when co-administered. These include candicidin, cimetidine, cinoxacin, clarithromycin, delafloxacin, enoxacin, erythromycin, and interferon alfa (including interferon alfa-2a and interferon alfa-2b). drugbank.com Conversely, some drugs may decrease the serum concentration of this compound. These include carbamazepine, amobarbital, butabarbital, and butalbital. drugbank.com Additionally, some compounds like cannabidiol, acetazolamide, cenobamate, ifenprodil, lacosamide, lamotrigine, and metharbital (B129641) may increase the excretion rate of this compound, potentially leading to lower serum levels and reduced efficacy. drugbank.com Methimazole, on the other hand, may decrease the excretion rate of this compound, potentially resulting in higher serum levels. drugbank.com

This compound's Effect on Co-administered Drugs

This compound's potent and selective inhibition of CYP1A2 significantly impacts the metabolism of drugs that are substrates of this enzyme. wikipedia.orgresearchgate.netnih.goveuropa.eupatsnap.com CYP1A2 is involved in the metabolism of numerous clinically important drugs. patsnap.comnih.gov

Altered Plasma Levels of Substrates

Co-administration of this compound with drugs metabolized by CYP1A2 can lead to increased plasma concentrations of these substrate drugs. wikipedia.orgresearchgate.netnih.goveuropa.eupatsnap.com This occurs because the inhibition of CYP1A2 slows down their metabolic clearance.

A well-documented example is the interaction with caffeine. medchemexpress.comcaymanchem.comchemsrc.comnih.govnih.govnih.govcapes.gov.br Caffeine is primarily metabolized by CYP1A2, specifically through N3-demethylation. nih.govnih.govnih.gov Studies in healthy volunteers have shown that a single dose of this compound results in a rapid accumulation of orally administered caffeine, accompanied by a significantly prolonged elimination half-life and decreased metabolite levels. nih.gov The this compound-induced accumulation of caffeine is not influenced by smoking habits, indicating that the blocked metabolic pathway is the N3-demethylation of caffeine, which is catalyzed by CYP1A2. nih.gov

Another significant interaction involves clozapine (B1669256), an antipsychotic medication. drugbank.comnih.govsahealth.sa.gov.aufrontiersin.org Clozapine is significantly metabolized by the cytochrome P450 system, with CYP1A2 being primarily responsible for its conversion to norclozapine. sahealth.sa.gov.aufrontiersin.org Potent CYP1A2 inhibitors like fluvoxamine (B1237835) have been shown to significantly increase clozapine concentrations. sahealth.sa.gov.aufrontiersin.org Given this compound's potent CYP1A2 inhibitory activity, it is expected to similarly increase clozapine plasma levels. drugbank.com

Other drugs whose metabolism can be decreased when combined with this compound include various benzodiazepines (e.g., alprazolam, bromazepam, brotizolam, chlordiazepoxide, clonazepam, clorazepic acid, clotiazepam, diazepam, ketazolam), certain antidepressants (e.g., amitriptyline, clomipramine, duloxetine, imipramine, maprotiline), and other diverse medications such as acenocoumarol, acetaminophen, acyclovir, albendazole, alosetron, aminophenazone, anagrelide, antipyrine, apremilast, betaxolol, binimetinib, bortezomib, carvedilol, capsaicin, chlorpromazine, chlorzoxazone, cilostazol, cinacalcet, cinnarizine, clopidogrel, dasatinib, dexfenfluramine, diazoxide, diclofenac, dihydralazine, efavirenz, eltrombopag, enasidenib, entecavir, erlotinib, imatinib, istradefylline, ixabepilone, mefenamic acid, melatonin, and mephenytoin. drugbank.com

The serum concentrations of other methylxanthines, such as aminophylline, bromotheophylline, and dyphylline, can also be increased when combined with this compound, likely due to shared metabolic pathways involving CYP1A2. drugbank.com

Here is a summary of some drugs whose plasma levels or metabolism are affected by this compound:

Co-administered DrugEffect of this compound Co-administrationMechanism (if specified)Citation
CaffeineIncreased plasma levels, prolonged half-life, decreased metabolite levelsInhibition of N3-demethylation by CYP1A2 nih.govnih.govdrugbank.comnih.govcapes.gov.br
ClozapineIncreased plasma concentrationInhibition of CYP1A2 drugbank.comsahealth.sa.gov.aufrontiersin.org
AlprazolamDecreased therapeutic efficacyDecreased metabolism drugbank.com
AminophyllineIncreased serum concentrationLikely shared metabolism drugbank.com
AmitriptylineDecreased metabolism drugbank.com
DiazepamDecreased therapeutic efficacyDecreased metabolism drugbank.com
DuloxetineDecreased metabolism drugbank.com
ImipramineDecreased metabolism drugbank.com
MelatoninDecreased metabolism drugbank.com
TheophyllineIncreased serum concentrationLikely shared metabolism drugbank.com
Considerations for Therapeutic Efficacy and Adverse Effects

The altered plasma levels of co-administered drugs due to this compound's CYP1A2 inhibition can have significant clinical implications. wikipedia.orgpatsnap.com For drugs with a narrow therapeutic index, increased plasma concentrations can lead to enhanced pharmacological effects, potentially increasing the risk of dose-related adverse effects. wikipedia.orgeuropa.eupatsnap.com Conversely, for prodrugs that require CYP1A2 for activation, inhibition by this compound could theoretically lead to decreased formation of the active metabolite and reduced therapeutic efficacy.

The accumulation of caffeine due to this compound co-administration has been linked to the onset of adverse xanthine-like side effects in volunteers consuming caffeine-containing beverages. nih.gov This highlights the importance of considering dietary intake of CYP1A2 substrates when this compound is administered.

For drugs like clozapine, where plasma levels are closely monitored due to potential for serious adverse effects, co-administration with a potent CYP1A2 inhibitor like this compound would necessitate careful monitoring and potential dose adjustments to maintain therapeutic efficacy and avoid toxicity. sahealth.sa.gov.aufrontiersin.orgnih.govnih.gov

The potential for altered therapeutic efficacy has also been noted for certain benzodiazepines when used in combination with this compound, where a decrease in therapeutic efficacy is suggested. drugbank.com

The risk or severity of adverse effects can also be increased when this compound is combined with various other drugs, including certain beta-blockers (e.g., acebutolol, alprenolol, bisoprolol, celiprolol, indenolol, labetalol, landiolol), sympathomimetics (e.g., amphetamine, chlorphentermine, dextroamphetamine, diethylpropion, ephedrine, epinephrine, hydroxyamphetamine, mephentermine, methoxamine, methoxyphenamine, isoxsuprine), and others such as indacaterol (B1671819) and bitolterol. drugbank.com Additionally, the risk or severity of hypokalemia can be increased when this compound is combined with salbutamol (B1663637) or Ephedra sinica root. drugbank.com

These findings underscore the critical need to evaluate potential drug interactions when this compound is used, particularly with medications that are CYP1A2 substrates or have a narrow therapeutic window. wikipedia.orgeuropa.eupatsnap.com

Iv. Preclinical Research and Applications of Furafylline

In Vitro Studies

In vitro systems have been fundamental in elucidating the specific interactions between furafylline and metabolic enzymes. These assays allow for a controlled investigation of inhibition kinetics, enzyme selectivity, and the molecular basis of the interaction.

Assays using human liver microsomes (HLMs), which contain a rich complement of drug-metabolizing enzymes, have consistently demonstrated that this compound is a highly potent and selective inhibitor of CYP1A2. mdpi.com Studies measuring the O-deethylation of phenacetin (B1679774), a classic CYP1A2-mediated reaction, reported a very low IC50 value of 0.07 µM for this compound. mdpi.com This high potency is coupled with remarkable selectivity; this compound shows little to no inhibitory effect on a wide panel of other human P450 enzymes, including CYP1A1, CYP2A6, CYP2B6, CYP2C9, CYP2C19, CYP2D6, CYP2E1, and CYP3A4/5. nih.gov

Further investigation into the mechanism of inhibition revealed that this compound acts as a mechanism-based, or "suicide," inhibitor. nih.gov Its inhibitory action is both time- and NADPH-dependent, signifying that the enzyme must catalytically process this compound to generate a reactive intermediate that then irreversibly inactivates the enzyme. nih.gov Kinetic studies in HLMs have determined the inactivation parameters, although some variability exists between reports. One study calculated a maximal rate of inactivation (kinact) of 0.27 min-1 and an inactivation constant (Ki) of 3 µM, while another reported a kinact of 0.87 min-1 and a Ki of 23 µM. mdpi.comnih.gov This mechanism-based inactivation involves the oxidation of the C-8 methyl group of this compound. mdpi.com

Table 1: In Vitro Inhibition Parameters of this compound on Human CYP1A2

Parameter Reported Value System Source
IC50 0.07 µM Human Liver Microsomes mdpi.com
Ki 3 µM Human Liver Microsomes nih.gov
kinact 0.27 min-1 Human Liver Microsomes nih.gov
Ki 23 µM Human Liver Microsomes mdpi.com
kinact 0.87 min-1 Human Liver Microsomes mdpi.com

To confirm that CYP1A2 is the direct target of this compound, studies have utilized recombinant human enzyme systems, which express a single, specific P450 enzyme. Experiments with expressed CYP1A2 have verified that this compound is a mechanism-based inhibitor of this specific isozyme. acs.org

Metabolic studies using radiolabeled this compound and recombinant CYP1A2 demonstrated the formation of a stable, 1:1 covalent adduct between a this compound-derived intermediate and the CYP1A2 protein. acs.org This finding provides direct evidence of irreversible binding and inactivation. acs.org These studies also identified the 8'-methyl carbinol as the sole metabolite formed by CYP1A2, confirming that the initial metabolic attack occurs at the 8-methyl group. acs.org A fluorescence-based assay using microsomes from insect cells infected with baculovirus containing human CYP1A2 cDNA reported an IC50 value of 1.6 µM. reactionbiology.com

Detailed studies specifically employing this compound within cell-based assay systems to characterize CYP1A2 activity were not prominently available in the reviewed scientific literature. While cell lines such as HepG2 are used in broader CYP research, specific applications involving this compound in this context are not widely documented.

Molecular docking studies have provided structural insights into the selective inhibition of CYP1A2 by this compound. mdpi.com These computational models predict the binding orientation of this compound within the active site of the enzyme. Docking simulations have revealed that the furan (B31954) ring of this compound interacts with the amino acid residue Phenylalanine-125 (Phe125) in the active site of CYP1A2. mdpi.com This interaction is crucial as it positions the 8-methyl group of this compound in close proximity to the heme iron of the enzyme, facilitating the hydrogen abstraction that initiates the inactivation sequence. mdpi.com The narrow and flat binding pocket of CYP1A2 is a key determinant for this specific binding orientation. nih.gov

In Vivo Animal Models

While this compound is extensively used as an in vitro tool, specific preclinical studies designed to characterize the pharmacokinetics or pharmacodynamics of this compound itself in in vivo animal models are not widely detailed in the scientific literature. Its application is primarily as a benchmark inhibitor in studies assessing other compounds. For instance, in vivo pharmacokinetic studies in rat models investigating other potential CYP1A2 inhibitors sometimes use this compound's in vitro potency as a reference point for comparison. nih.gov

Significant species differences exist in the inhibitory potency of this compound against CYP1A2, which has important implications for the extrapolation of preclinical data to humans. While this compound is a potent inhibitor of human CYP1A2, its effect is dramatically reduced in many common preclinical animal models. core.ac.ukresearchgate.net

In vitro comparative studies using liver microsomes from various species have quantified these differences. One study reported an IC50 value of 0.48 µM in human liver microsomes (HLM) compared to 20.80 µM in rat liver microsomes (RLM), indicating a substantial decrease in potency in rats. nih.gov Other research confirms this trend, showing very strong inhibition in human samples, but moderate to low inhibition in microsomes from rats, mice, rabbits, and dogs. core.ac.uk Strikingly, this compound demonstrated no inhibitory activity at all toward CYP1A2 in monkey and micropig liver microsomes. core.ac.ukresearchgate.net These differences are thought to arise from variations in the amino acid sequences and resulting geometries of the CYP1A2 active site across species. nih.gov

Table 2: Comparative Inhibition of CYP1A2 by this compound Across Species

Species System Potency/Effect Source
Human Liver Microsomes IC50: 0.48 µM (Strong) nih.gov
Rat Liver Microsomes IC50: 20.80 µM (Moderate/Low) nih.gov
Mouse Liver Microsomes Moderate to Low Inhibition core.ac.uk
Rabbit Liver Microsomes Moderate to Low Inhibition core.ac.uk
Dog Liver Microsomes Moderate to Low Inhibition core.ac.uk
Monkey Liver Microsomes No Inhibition core.ac.ukresearchgate.net
Micropig Liver Microsomes No Inhibition core.ac.uk

Pharmacokinetic Studies in Animal Models (e.g., Beagle Dogs)

Pharmacokinetic studies in animal models are essential for characterizing a compound's behavior in a biological system. Research conducted in beagle dogs has provided foundational insights into the pharmacokinetic profile of this compound. In one study, after administering this compound to beagle dogs at doses of 0.5 mg/kg and 10 mg/kg, researchers observed an elimination half-life that was 2 to 10 times longer than that of theophylline (B1681296), a structurally related methylxanthine. nih.gov The study also noted that the kinetics of this compound were dose-dependent. nih.gov Notably, no phase I metabolites were detected during this research, providing early information on its metabolic profile. nih.gov

Pharmacokinetic Observations of this compound in Beagle Dogs nih.gov
ParameterObservation
Doses Administered 0.5 mg/kg and 10 mg/kg
Elimination Half-Life 2-10 times longer than theophylline
Kinetics Dose-dependent
Metabolism No Phase I metabolites detected

Research Applications in Drug Discovery and Development

This compound's specific biochemical properties make it an invaluable tool in various stages of drug discovery and development, particularly for understanding and predicting the metabolic fate and interaction potential of new drug candidates.

Defining the Role of CYP1A2 in Drug Metabolism

This compound is instrumental in precisely defining the role of CYP1A2 in metabolic pathways. nih.gov It functions as a mechanism-based inhibitor, meaning it is converted by the CYP1A2 enzyme into a reactive intermediate that then irreversibly binds to and inactivates the enzyme. acs.org Metabolic studies have shown that this compound forms a 1:1 adduct with the CYP1A2 protein, which confirms this mechanism of inactivation. acs.org

This high degree of specificity allows researchers to effectively isolate the activity of CYP1A2 from that of other P450 isoforms. nih.gov A classic example of its application is in the study of caffeine (B1668208) metabolism. The use of this compound was critical in confirming that CYP1A2 is the primary enzyme responsible for the N3-demethylation of caffeine in humans. nih.gov By selectively inhibiting CYP1A2, researchers can definitively attribute a specific metabolic reaction to this enzyme, thereby elucidating its contribution to a drug's biotransformation. nih.govnih.gov

Predicting Potential Drug Interactions

A crucial application of this compound in drug development is the prediction of potential drug-drug interactions (DDIs). doi.org Since CYP1A2 is responsible for metabolizing numerous clinically used drugs, a new compound that is also a substrate of this enzyme could be subject to DDIs. nih.gov

Preclinical in vitro studies using this compound are a cornerstone of DDI prediction. doi.org If the metabolism of a new drug candidate is significantly reduced in the presence of this compound, it indicates that CYP1A2 is a major pathway for its elimination. This finding raises a flag for potential DDIs if the new drug is co-administered with other drugs that are strong inhibitors or inducers of CYP1A2. This compound's high selectivity is paramount for this assessment; it is a potent inhibitor of CYP1A2 while having minimal effect on other major CYP isoforms. nih.gov This allows for confident interpretation of in vitro inhibition data. doi.org

Inhibitory Selectivity of this compound Against Human P450 Isoforms nih.gov
P450 IsoformActivity MeasuredIC50 Value (µM)
P450IA2 (CYP1A2) Phenacetin O-deethylase0.07
P450IA1 (CYP1A1) Aryl hydrocarbon hydroxylaseNo inhibition observed
Other Isoforms (P450IID1, P450IIC, P450IIA) VariousLittle to no effect

Optimizing Dosing Regimens

Information derived from studies using this compound contributes to the optimization of dosing regimens for new drugs. While this compound itself is not used for dosing, the data it helps generate are critical. youtube.com By establishing that a new drug is a substrate for CYP1A2, developers are alerted to potential pharmacokinetic variability in the patient population. youtube.com The activity of the CYP1A2 enzyme can be influenced by factors such as genetics, smoking status, and co-administration of other medications. youtube.com

Understanding that a drug's clearance is dependent on this variable enzyme allows for the design of more robust clinical trials to characterize its pharmacokinetics across different populations. This knowledge helps in establishing a safe and effective dosing regimen and may inform the need for dose adjustments in specific patient subgroups to avoid underexposure (leading to lack of efficacy) or overexposure. youtube.comclinexel.com

Development of Predictive Toxicity Models

This compound plays a role in the development of predictive toxicity models by helping to elucidate mechanisms of metabolic activation. nih.gov Some chemical compounds (pro-toxicants) are not toxic themselves but can be metabolized into reactive, toxic species by enzymes like CYP1A2. nih.gov This metabolic activation is a key factor in drug-induced toxicity.

In preclinical research, in vitro assays can be used to assess the potential for a compound to cause toxicity in cell-based models. By including this compound in these assays, researchers can determine if CYP1A2 is responsible for converting a compound into a toxic metabolite. If the presence of this compound reduces or eliminates the observed toxicity, it provides strong evidence for the involvement of the CYP1A2 pathway. This mechanistic insight is highly valuable for building more accurate in silico and quantitative structure-activity relationship (QSAR) models, which aim to predict the toxic potential of new compounds based on their chemical structure and metabolic fate. upf.edujocpr.com

Vi. Conclusion and Future Directions in Furafylline Research

Summary of Furafylline's Contribution to Pharmacology

This compound, a methylxanthine derivative, initially emerged in pharmacology as a potential long-acting alternative to theophylline (B1681296) for asthma treatment, aiming to provide extended bronchodilatory effects. ncats.iowikipedia.org However, its significant contribution to pharmacology has been redefined by its potent and selective inhibitory activity on human cytochrome P450 1A2 (CYP1A2). ncats.iomedchemexpress.comnih.govtargetmol.comnih.gov This inhibition is notably potent, with an IC50 value of 0.07 µM for phenacetin (B1679774) O-deethylase activity in human liver microsomes, a reaction catalyzed by CYP1A2. ncats.iomedchemexpress.comnih.govtargetmol.comnih.gov

Crucially, research has established this compound as a mechanism-based, or suicide, inhibitor of CYP1A2. nih.govmdpi.comacs.orgnih.govpatsnap.com This means it requires metabolic activation by the enzyme to exert its inhibitory effect, leading to irreversible inactivation of CYP1A2. nih.govacs.orgpatsnap.com Studies have shown that this inactivation is time and NADPH dependent and is associated with a reduction in CYP1A2 spectral content. nih.govnih.gov The process involves the oxidation of the C-8 methyl group of this compound, leading to the formation of a 1:1 adduct with the CYP1A2 protein. nih.govacs.org

The selectivity of this compound for CYP1A2 over other CYP isoforms, such as CYP1A1, CYP2A6, CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP2D6, CYP2E1, and CYP3A4/5, has been well-documented. ncats.iomedchemexpress.comnih.govtargetmol.comnih.govmdpi.comnih.gov This high selectivity has made this compound an invaluable tool in biochemical studies to delineate the role of CYP1A2 in the metabolism of various endogenous and exogenous compounds. ncats.ionih.govnih.govnih.govpatsnap.com Its use has been instrumental in identifying CYP1A2 as a key enzyme in the metabolism of substrates like caffeine (B1668208) and phenacetin, and in understanding its involvement in the biotransformation of certain procarcinogens and therapeutic drugs. ncats.ionih.govmdpi.compatsnap.com

Unexplored Research Avenues and Gaps in Current Knowledge

Despite the significant understanding of this compound as a CYP1A2 inhibitor, several research avenues remain largely unexplored, and gaps in current knowledge persist. While its mechanism-based inhibition of human CYP1A2 is well-established, further detailed structural and dynamic studies could provide deeper insights into the precise interactions at the enzyme's active site that lead to irreversible binding. Understanding the subtle conformational changes in CYP1A2 upon interaction with this compound and the exact nature of the covalent adduct could inform the design of even more selective inhibitors or modulators of CYP1A2.

The differential inhibition of CYP1A2 by this compound across different species, such as the notable difference observed between human and rat CYP1A2, suggests that species-specific variations in enzyme structure and activity warrant further investigation. nih.gov Elucidating the molecular basis for these differences could enhance the predictability of drug metabolism and interactions across species during preclinical studies.

Although this compound's selectivity for CYP1A2 over many other CYPs is known, a comprehensive evaluation of its potential interactions with the vast array of other drug-metabolizing enzymes and transporters beyond the commonly tested isoforms could reveal additional complexities in its pharmacological profile. ncats.iomedchemexpress.comnih.govnih.govmdpi.comnih.gov This is particularly relevant in the context of polypharmacy, where the potential for complex drug-drug interactions is high.

Furthermore, while this compound has been used as a tool in research, its potential utility in exploring specific physiological or pathophysiological roles of CYP1A2 beyond drug metabolism remains an area for future investigation. CYP1A2 is involved in the metabolism of some endogenous compounds, and understanding how selective inhibition by compounds like this compound impacts these pathways could uncover new biological roles for this enzyme and potential therapeutic targets.

The long-term consequences of selective CYP1A2 inhibition by mechanism-based inhibitors like this compound in biological systems, particularly regarding adaptive responses of the enzyme or alternative metabolic pathways, are not fully elucidated. Studies exploring the cellular and systemic responses to sustained CYP1A2 inhibition could provide valuable information on the adaptability of metabolic processes.

Future Prospects for this compound in Academic and Pharmaceutical Contexts

In academic research, this compound is expected to continue serving as a valuable and widely used tool for characterizing the role of CYP1A2 in drug metabolism studies and for phenotyping the contribution of this specific enzyme to the clearance of new chemical entities. ncats.iopatsnap.com Its well-defined mechanism-based inhibition and high selectivity make it an indispensable probe for in vitro and in vivo studies aimed at understanding drug disposition and potential drug-drug interactions mediated by CYP1A2. ncats.ionih.govnih.govnih.govpatsnap.com Future academic research may also leverage this compound to explore the impact of CYP1A2 genetic polymorphisms on enzyme activity and drug metabolism in diverse populations.

In the pharmaceutical context, while this compound itself did not achieve widespread clinical use as a bronchodilator, the detailed understanding of its interaction with CYP1A2 has significant implications. This knowledge informs drug discovery and development efforts by highlighting the importance of evaluating potential CYP1A2 inhibition for new drug candidates to predict and avoid adverse drug interactions. patsnap.commdpi.com this compound serves as a reference compound in regulatory guidelines for assessing the drug interaction potential of investigational drugs. fda.gov

The insights gained from studying this compound's mechanism of action could potentially inspire the design of novel, highly selective CYP1A2 inhibitors with different properties. While direct therapeutic applications of CYP1A2 inhibitors might be limited due to the risk of drug interactions, selective inhibitors could potentially be explored in specific scenarios where modulating CYP1A2 activity offers a therapeutic advantage, provided the risks are carefully managed. For instance, in research settings, such inhibitors could be used to investigate the role of CYP1A2 in the activation of procarcinogens or the metabolism of specific endogenous substrates implicated in disease processes. mdpi.commdpi.com

Furthermore, the study of this compound contributes to the broader understanding of mechanism-based enzyme inhibition, a critical concept in drug metabolism and toxicology. This knowledge can be applied to the evaluation of other drug candidates and environmental chemicals for their potential to cause irreversible enzyme inactivation, thereby enhancing drug safety and risk assessment paradigms.

Compound NamePubChem CID
This compound3433

Data Table: Key Inhibition Parameters of this compound on Human CYP1A2

ParameterValueAssay SystemReference
IC50 (Phenacetin O-deethylase)0.07 µMHuman Liver Microsomes ncats.iomedchemexpress.comnih.govtargetmol.comnih.gov
Ki (Inactivation)23 µMHuman Liver Microsomes nih.govmdpi.com
kinact0.87 min-1Human Liver Microsomes nih.govmdpi.com
Ki (Inactivation)3 µMHuman Liver Microsomes nih.gov
kinact0.27 min-1Human Liver Microsomes nih.gov

Q & A

Basic: What is the primary mechanism of action of furafylline in CYP1A2 inhibition, and how is this validated experimentally?

This compound acts as a selective, mechanism-based inhibitor of CYP1A2, irreversibly binding to the enzyme and blocking its activity. Validation typically involves in vitro assays using human liver microsomes or recombinant CYP1A2 systems. For example, studies measure its inhibition of CYP1A2-specific substrates like phenacetin (O-deethylation) or theophylline (8-hydroxylation). Competitive inhibition assays with varying this compound concentrations (e.g., IC₅₀ determination) and pre-incubation protocols are critical to confirm time-dependent inactivation .

Basic: What safety protocols are recommended for handling this compound in laboratory settings?

This compound should be handled under standard laboratory safety conditions. While it is not classified under GHS hazard categories, researchers should:

  • Use PPE (gloves, lab coats, safety goggles).
  • Avoid inhalation or skin contact; rinse thoroughly with water if exposed.
  • Work in a fume hood to minimize aerosol formation.
  • Store in a cool, dry environment away from incompatible substances.
    Safety data sheets emphasize that this compound is for research use only and not validated for medical applications .

Advanced: How should researchers design experiments to assess this compound's CYP1A2 inhibition potency and specificity?

Experimental Design:

  • Substrate Selection: Use CYP1A2-specific probes (e.g., phenacetin) in human liver microsomes.
  • Inhibition Kinetics: Perform time- and concentration-dependent assays to distinguish competitive vs. mechanism-based inhibition.
  • Control Conditions: Include positive controls (e.g., α-naphthoflavone) and negative controls (solvent-only).
  • Data Validation: Cross-validate with chemical inhibitors (e.g., fluvoxamine) or genetic approaches (CYP1A2 siRNA).
  • Analytical Methods: LC-MS/MS for metabolite quantification to ensure sensitivity .

Advanced: How can contradictory data in CYP1A2 inhibition studies using this compound be resolved?

Contradictions often arise from:

  • Enzyme Source Variability: Microsomal preparations from different donors may exhibit varying CYP1A2 activity.
  • Pre-Incubation Time: Mechanism-based inhibitors like this compound require sufficient pre-incubation (≥10 mins) with NADPH for full inhibition.
  • Substrate Competition: Co-administered drugs may alter this compound’s inhibitory effects.
    Resolution Strategy:
  • Standardize experimental conditions (e.g., microsome lot, incubation time).
  • Use orthogonal methods (e.g., recombinant CYP1A2) to isolate variables .

Advanced: What methodological considerations are critical when studying this compound’s role in mutagenicity assays?

In Ames tests, this compound is used to inhibit CYP1A2-mediated mutagenic activation of heterocyclic amines (e.g., MeIQx). Key considerations:

  • Inhibitor Concentration: Use 1–10 µM this compound to ensure complete CYP1A2 blockade without off-target effects.
  • Metabolic Activation: Include S9 liver fractions from untreated vs. induced animals to assess CYP1A2 specificity.
  • Negative Controls: Test this compound alone to rule out intrinsic mutagenicity.
    Data should align with dose-response curves and include statistical validation of inhibition efficacy .

Advanced: How should preclinical data on this compound’s CYP interactions be integrated into regulatory submissions?

Follow NIH guidelines for preclinical reporting:

  • Metabolic Stability: Provide half-life (t₁/₂) and intrinsic clearance (CLint) data from liver microsomes.
  • Inhibition Constants: Report IC₅₀, Ki, and kinact values for CYP1A2.
  • Cross-Species Comparisons: Include rat, dog, and human data to highlight interspecies differences.
  • Data Reproducibility: Document lot-to-lot variability in enzyme sources and analytical reproducibility .

Advanced: What are the challenges in ensuring data reproducibility when using this compound as a CYP1A2 probe?

Key challenges include:

  • Enzyme Activity Variability: Donor-specific CYP1A2 expression levels in human liver microsomes.
  • Batch Effects: Differences in this compound purity or storage conditions.
    Mitigation Strategies:
  • Normalize data to CYP1A2 activity (e.g., phenacetin O-deethylation rates).
  • Use certified reference materials and validate assays with internal standards.
  • Adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable) .

Advanced: How can this compound be used to study pharmacokinetic interactions in drug development?

This compound is employed to:

  • Identify CYP1A2-Dependent Metabolism: Co-incubate with candidate drugs in microsomal assays to assess metabolic stability changes.
  • Predict Drug-Drug Interactions (DDIs): Use IC₅₀ values to model in vivo inhibition potential.
  • Validate In Silico Models: Compare experimental inhibition data with computational predictions (e.g., PBPK modeling).
    Include clinical correlation studies where feasible .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Furafylline
Reactant of Route 2
Reactant of Route 2
Furafylline

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.